molecular formula C8H16O2 B008406 Isobutyl butyrate CAS No. 539-90-2

Isobutyl butyrate

Cat. No.: B008406
CAS No.: 539-90-2
M. Wt: 144.21 g/mol
InChI Key: RGFNRWTWDWVHDD-UHFFFAOYSA-N
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Description

Isobutyl butyrate (CAS 539-90-2) is an ester formed by the condensation of isobutanol and butyric acid. It is widely used in the flavor and fragrance industry due to its fruity, banana-like aroma. Industrially, it can be synthesized chemically via acid-catalyzed esterification or through microbial biosynthesis using engineered Escherichia coli strains. Recent advances in synthetic biology have enabled compartmentalized production via cocultures of E. coli specialists, achieving titers up to 392 mg/L under optimized pH conditions. Its safety as a flavoring agent has been assessed by regulatory bodies such as EFSA and RIFM, with extrapolated toxicity data supporting its use in food applications.

Properties

IUPAC Name

2-methylpropyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-8(9)10-6-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFNRWTWDWVHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047557
Record name Isobutyl butyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a sweet, fruity, apple-like, pineapple-like odour
Record name Isobutyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

156.90 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in most fixed oils; slightly soluble in water; insoluble in glycerol, 1 ml in 8 ml 60% alcohol (in ethanol)
Record name Isobutyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.858-0.863
Record name Isobutyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

539-90-2
Record name Isobutyl butyrate
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Record name Isobutyl n-butyrate
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Record name Isobutyl butyrate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406938
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Record name Butanoic acid, 2-methylpropyl ester
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Record name Isobutyl butyrate
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Record name Isobutyl butyrate
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Record name ISOBUTYL BUTYRATE
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Record name 2-Methylpropyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a protonation-activation mechanism:

  • Protonation of the carbonyl oxygen in butyric acid enhances its electrophilicity.

  • Nucleophilic attack by isobutanol forms a tetrahedral intermediate.

  • Dehydration yields the ester product, with water as a byproduct.

The equilibrium is shifted toward ester formation by employing excess alcohol (typically a 2:1 molar ratio of isobutanol to butyric acid) or removing water via molecular sieves or azeotropic distillation. Experimental protocols from MIT OpenCourseWare demonstrate refluxing at 100–120°C for 4–6 hours, achieving conversions of 65–75% under optimized conditions.

Table 1: Key Parameters for Fischer Esterification of this compound

ParameterOptimal RangeImpact on Yield
Catalyst Concentration1–3 wt% H₂SO₄Higher concentrations accelerate reaction but risk side reactions
Temperature100–120°CElevated temperatures improve kinetics but may degrade heat-sensitive components
Reaction Time4–8 hoursProlonged durations enhance equilibrium shift
Molar Ratio (Alcohol:Acid)2:1 to 3:1Excess alcohol drives equilibrium toward ester formation

Limitations and Modifications

While cost-effective, Fischer esterification faces challenges such as:

  • Corrosive catalysts requiring neutralization steps.

  • Energy-intensive purification via distillation.
    Recent advancements include using solid acid catalysts (e.g., sulfonated carbon) to improve recyclability and reduce waste.

Enzymatic Synthesis: Green Chemistry Alternatives

Enzymatic esterification using immobilized lipases or cutinases has emerged as an eco-friendly alternative, operating under mild conditions (30–50°C) with high specificity.

Rhodococcus Cutinase-Mediated Synthesis

A 2022 study demonstrated the efficacy of immobilized Rhodococcus cutinase (Rcut) in synthesizing alkyl butyrates:

  • Substrates : 100 mM butyric acid and 100 mM isobutanol.

  • Solvent : Isooctane (non-polar medium to minimize enzyme denaturation).

  • Conditions : 30°C, 140 rpm, with molecular sieves (400 mg) to adsorb water.

  • Yield : 82% after 96 hours with daily substrate replenishment.

Table 2: Performance of Rcut in this compound Synthesis

MetricValue
Initial Reaction Rate12 mM/h
Total Turnover Number1,450 molₑₛₜᵣ/molₑₙz
Enzyme StabilityRetained 80% activity after 5 cycles

Solvent Engineering and Process Design

Non-aqueous media like isooctane enhance enzyme stability and product separation. However, substrate inhibition at concentrations >200 mM necessitates fed-batch or continuous systems.

Heterogeneous Catalysis: One-Step Industrial Processes

Patented methodologies highlight the use of multicomponent catalysts for direct synthesis from isobutanol, bypassing intermediate steps.

Zn-Zr-Re-Pd Catalyst System

A Chinese patent (CN101711983B) details a catalyst comprising:

  • Oxide Matrix : Zn (1–15 wt%), Zr (80–98 wt%), Re (1–5 wt%).

  • Active Sites : 0.01–0.5 wt% Pd.

Table 3: Catalyst Composition and Performance

ComponentFunctionOptimal Loading
ZrO₂Structural promoter85–90 wt%
ZnOAcidic sites for alcohol activation5–10 wt%
Re (e.g., La₂O₃)Electronic modifier2–3 wt%
PdHydrogenation/Dehydration0.1–0.3 wt%

Synthesis Protocol :

  • Co-precipitation of Zn, Zr, and Re nitrates with NaHCO₃ (pH 9–10).

  • Aging (60–100 min), filtration, drying (120°C), and calcination (400°C).

  • Pd impregnation via PdCl₂ solution, followed by reduction (H₂, 300°C).

Performance Metrics :

  • Conversion: 94% isobutanol.

  • Selectivity: 88% this compound.

  • Stability: <5% activity loss over 500 hours.

Metabolic Engineering: Coculture-Based Biosynthesis

A 2023 breakthrough utilized synthetic Escherichia coli cocultures to produce this compound from glucose and xylose, achieving titers of 1.8 g/L.

Pathway Modularization and Compartmentalization

  • Glucose Specialist (HSEC0916) : Engineered for isobutanol production via:
    Glucose2-KetoacidIsobutanol\text{Glucose} \rightarrow \text{2-Ketoacid} \rightarrow \text{Isobutanol}.

  • Xylose Specialist (HSEC1017) : Designed for butyryl-CoA synthesis and ester condensation:
    XyloseButyryl-CoA+IsobutanolIsobutyl Butyrate\text{Xylose} \rightarrow \text{Butyryl-CoA} + \text{Isobutanol} \rightarrow \text{this compound}.

Table 4: Coculture vs. Monoculture Performance

ParameterCocultureMonoculture
Titer (g/L)1.8 ± 0.20.9 ± 0.1
Byproduct Acetate0.3 g/L1.2 g/L
Sugar Utilization Rate0.45 g/(L·h)0.28 g/(L·h)

Advantages of Coculture Systems

  • Simultaneous Sugar Utilization : Avoids carbon catabolite repression.

  • Reduced Metabolic Burden : Pathway splitting enhances flux toward target ester.

Comparative Analysis of Preparation Methods

Table 5: Method-Specific Metrics and Industrial Viability

MethodYield (%)Energy IntensityScalabilityEnvironmental Impact
Fischer Esterification65–75HighExcellentModerate (acid waste)
Enzymatic Synthesis80–85LowModerateLow (biodegradable catalysts)
Heterogeneous Catalysis88–94ModerateExcellentLow (recyclable catalysts)
Coculture Biosynthesis40–50LowEmergingMinimal (bio-based)

Chemical Reactions Analysis

Types of Reactions

Isobutyl butyrate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isobutyric acid and isobutanol.

    Oxidation: Strong oxidizing agents can oxidize this compound to produce various oxidation products.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Isobutyric acid and isobutanol.

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Reduction: Alcohols or other reduced forms of the ester.

Scientific Research Applications

Isobutyl butyrate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects and its use in drug formulation.

    Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of isobutyl butyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isobutyric acid and isobutanol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isobutyl butyrate shares structural and functional similarities with other short-chain esters, particularly those derived from butyric acid or isobutanol. Below is a detailed comparison based on toxicity, production efficiency, odor profiles, and applications.

Toxicity and Microbial Tolerance

Compound Toxicity (Growth Inhibition at 1 g/L) Specific Growth Rate at 0.75 g/L (1/h) OD600 at 0.75 g/L Key Reference
This compound No growth inhibition 0.53 ± 0.02 ~0.49 ± 0.14
Butyl butyrate Complete growth inhibition 0.37 ± 0.03 ~0.49 ± 0.14
Isobutyl acetate Not reported Not applicable Not reported

This compound exhibits significantly lower toxicity than its structural isomer butyl butyrate, allowing microbial systems to maintain ~60% growth rates at inhibitory concentrations. This makes it more suitable for bioproduction compared to butyl butyrate.

Production Efficiency

Compound Maximum Titer (mg/L) Production Method Key Challenge Reference
This compound 392 E. coli coculture (glucose/xylose) Byproduct formation (e.g., isobutyl acetate)
Butyl acetate 1,200 E. coli monoculture Metabolic burden
Ethyl butyrate 20.76 E. coli monoculture (EcDL209) Low selectivity
Isoamyl acetate 1,500 Saccharomyces cerevisiae Alcohol precursor availability

This compound lags behind acetate esters in production efficiency due to pathway complexity and substrate promiscuity of alcohol acyltransferases (AATs). However, coculture systems improve selectivity by compartmentalizing isobutanol and butyryl-CoA pathways.

Biological Activity

Isobutyl butyrate (IBB) is an ester compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology, pharmacology, and food science. This article explores the biological activity of IBB, supported by recent research findings, case studies, and relevant data tables.

This compound is a colorless liquid with a fruity odor, commonly used as a flavoring agent in food products and as a fragrance in cosmetics. It is synthesized through the esterification of isobutanol and butyric acid. The compound has the chemical formula C6_{6}H12_{12}O2_{2} and a molecular weight of 116.16 g/mol.

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of butyrate derivatives, including IBB. For instance, butyrate has been shown to exert direct antimicrobial effects against various strains of bacteria such as Acinetobacter baumannii and Escherichia coli . The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.

Metabolic Engineering for Enhanced Production

A significant advancement in the understanding of IBB's biological activity comes from metabolic engineering studies. Researchers engineered a synthetic Escherichia coli coculture to enhance the production of IBB by compartmentalizing sugar utilization and ester biosynthesis pathways. This approach improved production titers significantly—up to 392 mg/L—compared to traditional monoculture methods . The engineered coculture utilized glucose and xylose simultaneously, optimizing resource allocation and reducing byproduct formation.

Case Studies

  • Synthetic Coculture Engineering : A study demonstrated that compartmentalizing different metabolic pathways in E. coli specialists allowed for efficient production of IBB while minimizing unwanted byproducts. The coculture maintained stable production rates under controlled pH conditions (between 6.0 and 7.0), highlighting the importance of environmental factors in bioproduction systems .
  • Antimicrobial Activity Assessment : A literature survey indicated that butyrate derivatives exhibit significant antimicrobial activity, which could be leveraged in therapeutic applications against resistant bacterial strains . This opens avenues for developing new antimicrobial agents based on IBB’s structure.

Safety and Toxicological Profile

This compound has been evaluated for its safety profile through various assays:

  • Genotoxicity : Studies indicate that IBB is not genotoxic, showing negative results in the BlueScreen assay for cytotoxicity and genotoxicity .
  • Toxicological Assessments : Evaluations have shown no significant adverse effects at typical exposure levels, making it suitable for use in food products .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Focus Area Findings
Synthetic BiologyEnhanced IBB production via engineered E. coli coculture
Antimicrobial ActivityEffective against A. baumannii and E. coli
Safety AssessmentNegative for genotoxicity; safe for food use

Q & A

Basic: What are the established methods for synthesizing isobutyl butyrate, and how can reaction conditions be optimized for academic research?

This compound is typically synthesized via esterification of isobutanol with butyric acid in the presence of an acid catalyst (e.g., sulfuric acid) or enzymatic catalysis (lipases) . Key optimization parameters include:

  • Molar ratio of reactants : A 1:1 ratio minimizes side products but may require excess alcohol or acid depending on equilibrium constraints.
  • Catalyst selection : Enzymatic methods (e.g., immobilized Candida antarctica lipase B) offer higher selectivity and milder conditions compared to sulfuric acid, reducing byproducts .
  • Temperature and reaction time : Enzymatic synthesis typically occurs at 30–50°C over 12–24 hours, while acid-catalyzed reactions require 60–80°C for 4–8 hours .
  • Solvent-free systems : Improve atom economy and reduce purification steps, but may require inert atmospheres to prevent oxidation .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., vapor-liquid equilibrium) of this compound?

Discrepancies in thermodynamic data often arise from differences in experimental setups (e.g., static vs. dynamic measurement methods) or impurities in reagents. To address this:

  • Standardize measurement protocols : Use gas chromatography (GC) with flame ionization detection (FID) and high-purity standards (>99%) for calibration .
  • Cross-validate with computational methods : Compare experimental results with COSMO-RS or UNIFAC models to identify outliers .
  • Replicate studies : Reproduce key experiments under controlled conditions (e.g., inert atmosphere, standardized pressure/temperature) to isolate variables .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 0.9–1.0 ppm for isobutyl CH₃, δ 4.0–4.1 ppm for ester -OCH₂-) confirms structure .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile impurities (e.g., residual isobutanol or butyric acid) .
  • Fourier Transform Infrared (FTIR) Spectroscopy : Peaks at 1740–1745 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O ester bond) validate ester formation .

Advanced: How can researchers design experiments to investigate the ecological roles of this compound in insect chemical communication?

This compound is implicated in insect pheromone systems (e.g., Agrilus planipennis). Methodological considerations include:

  • Electroantennography (EAG) : Measure antennal responses to synthetic this compound at varying concentrations (10⁻⁶ to 10⁻² M) .
  • Field bioassays : Use controlled-release dispensers to test attraction/repellency in natural habitats, paired with camera traps or capture-recapture methods .
  • Competitive binding assays : Evaluate interactions with odorant-binding proteins (e.g., AplaOBP2) using fluorescence quenching or microscale thermophoresis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation (TLV-TWA: 50 ppm) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry guide the design of this compound derivatives with enhanced stability or bioactivity?

  • Molecular docking : Screen derivatives against target proteins (e.g., insect OBPs) using AutoDock Vina to predict binding affinities .
  • Density Functional Theory (DFT) : Calculate thermodynamic stability (e.g., Gibbs free energy of hydrolysis) to prioritize synthetically feasible derivatives .
  • QSAR modeling : Correlate structural features (e.g., alkyl chain length) with bioactivity using partial least squares regression .

Basic: What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

  • Detailed synthesis protocols : Specify catalyst loading (wt%), solvent volumes, and purification steps (e.g., distillation at 160–165°C) .
  • Data reporting : Include raw GC/MS chromatograms, NMR spectra, and uncertainty estimates (e.g., ±0.5°C for temperature measurements) .
  • Supplemental materials : Archive crystallographic data, kinetic plots, and spectral libraries in repositories like Zenodo .

Advanced: How can researchers address conflicting results in the catalytic efficiency of lipases for this compound synthesis?

  • Enzyme immobilization : Compare free vs. immobilized lipase (e.g., Novozym 435) activity under identical conditions (pH 7.0, 40°C) .
  • Kinetic studies : Calculate KmK_m and VmaxV_{max} using Lineweaver-Burk plots to identify inhibition mechanisms .
  • Operational stability tests : Reuse catalysts for 5–10 cycles to assess deactivation rates .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyl butyrate
Reactant of Route 2
Reactant of Route 2
Isobutyl butyrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.